molecular formula C19H15N3O2 B2861717 N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide CAS No. 477886-72-9

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide

Cat. No.: B2861717
CAS No.: 477886-72-9
M. Wt: 317.348
InChI Key: BWUAYZBYYVAOCG-UHFFFAOYSA-N
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Description

N-(4-{Pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide is a chemical compound based on the pyrrolo[1,2-a]quinoxaline heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its diverse pharmacological profile. This specific acetamide-substituted derivative serves as a valuable building block and investigational tool in biomedical research. The pyrrolo[1,2-a]quinoxaline core is recognized for its multifaceted biological activities. Research into analogous compounds has demonstrated potent anticancer properties , with specific derivatives exhibiting cytotoxic effects against various human leukemia cell lines, including MV4-11 and Jurkat cells . Furthermore, the quinoxaline pharmacophore is under investigation for its antiviral potential , a critical area of exploration highlighted by the need for novel agents to combat emerging pathogens . Beyond these applications, the structural motif is also associated with other therapeutic activities, such as central dopamine antagonist activity, suggesting utility in neuropharmacological research . Researchers utilize this compound to explore these mechanisms and develop new therapeutic candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-pyrrolo[1,2-a]quinoxalin-4-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-13(23)20-14-8-10-15(11-9-14)24-19-18-7-4-12-22(18)17-6-3-2-5-16(17)21-19/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUAYZBYYVAOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide typically involves multi-step pathways starting from commercially available precursorsThe reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism by which N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide, but differ in core heterocycles, substituents, or functional groups:

Compound A : N-(4-acetamidophenyl)-2-[6-oxo-3-(pyrrolidine-1-carbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetamide
  • Core Heterocycle: Pyrido[1,2-a]quinoxaline (saturated hexahydro ring system).
  • Key Differences: Contains a pyrido ring fused to quinoxaline instead of a pyrrolo ring. Additional carbonyl-pyrrolidine substituent at position 3. Higher molecular weight (C25H28N4O4 vs. C19H16N3O2 for the target compound).
Compound B : Acetamide, N-acetyl-N-(1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)
  • Core Heterocycle: Pyrrolo[3,2,1-ij]quinoline (tetrahydroquinoline fused to pyrrole).
  • Key Differences: Lacks the quinoxaline moiety. Acetyl group replaces the phenyl ether linkage. Lower molecular weight (C15H18N2O2, 258.32 g/mol) compared to the target compound.
Compound C : N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide
  • Core Heterocycle: Pyrrolo[3,2,1-ij]quinolin-4-one.
  • Key Differences :
    • Oxo group at position 4 introduces polarity.
    • Propionamide substituent instead of acetamide.
Compound D : N-(4-(Benzyloxy)phenyl)acetamide
  • Simpler Analog : Benzyloxy-phenylacetamide.
  • Key Differences: No fused heterocyclic system (lacks pyrroloquinoxaline). Benzyloxy group replaces the pyrroloquinoxaline ether.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound D
Molecular Formula C19H16N3O2 (estimated) C25H28N4O4 C15H18N2O2 C15H15NO2
Molecular Weight ~318.35 g/mol 472.52 g/mol 258.32 g/mol 241.29 g/mol
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH, pyrrolidine NH) 1 (amide NH) 1 (amide NH)
Hydrogen Bond Acceptors 4 (amide O, ether O, quinoxaline N) 6 (amide O, carbonyl O, ether) 3 (amide O, acetyl O) 3 (amide O, ether O)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (polar substituents) 2.1 (XlogP ) 2.5 (benzyloxy group)
Topological PSA ~75 Ų ~110 Ų ~60 Ų ~55 Ų

Functional Implications

  • In contrast, Compound B’s pyrroloquinoline lacks the electron-deficient quinoxaline ring, reducing such interactions . Compound A’s pyrido[1,2-a]quinoxaline core introduces saturation, which may reduce rigidity and alter pharmacokinetics .
  • Substituent Effects: The acetamide group in the target compound and Compound D enables hydrogen bonding with target proteins. However, Compound D’s lack of a heterocycle limits its specificity .

Biological Activity

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide is a novel compound derived from the pyrrolo[1,2-a]quinoxaline class, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H15N3O2
  • Molecular Weight : 317.34 g/mol
  • CAS Number : 477886-72-9

The compound features a pyrrolo[1,2-a]quinoxaline core linked to an acetamide side chain, which enhances its solubility and biological activity compared to other derivatives in the quinoxaline family.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been tested against various human leukemia cell lines, including K562, U937, and HL60. The compound induces cytotoxicity through mechanisms such as cell cycle arrest and apoptosis:

  • IC50 Values :
    • K562: 3.5 µM
    • HL60: 15 µM
    • U937: Similar efficacy to K562

These values suggest that the compound is comparably effective to established antileukemic agents like A6730 and JG454 .

Antiviral and Antimicrobial Properties

The pyrrolo[1,2-a]quinoxaline derivatives are also recognized for their antiviral and antimicrobial activities. Preliminary studies have shown that these compounds can inhibit viral replication and exhibit activity against various bacterial strains. Specific mechanisms include:

  • Inhibition of viral enzymes
  • Disruption of bacterial cell wall synthesis

This compound primarily acts by targeting specific kinases involved in cell proliferation and survival pathways:

  • Sirtuin 6 (Sirt6) : The compound selectively activates Sirt6, which plays a crucial role in regulating cellular metabolism and aging.
  • Akt Kinase Inhibition : This compound inhibits Akt kinase activity, leading to reduced cell survival signals and promoting apoptosis in cancer cells.

Synthesis and Evaluation

The synthesis of this compound involves multi-step organic reactions starting from commercially available precursors. Characterization techniques such as FT-IR, NMR, and X-ray crystallography are employed to confirm the structure.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits promising cytotoxic effects against leukemia cell lines:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
K5623.5A6730: 4.5
HL6015JG454: similar efficacy
U937Similar

These results indicate that this compound could be a viable candidate for further development as an antileukemic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling pyrroloquinoxaline precursors with substituted phenylacetamide groups. Key steps include nucleophilic substitution (for ether linkage formation) and amidation. Reaction optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (DMF or THF for polar intermediates), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization ensures high yields (>70%) .
  • Validation : Monitor intermediates using TLC and confirm final product identity via 1H^1H-/13C^{13}C-NMR and HRMS .

Q. Which characterization techniques are critical for assessing the purity and structural integrity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Retention time and peak symmetry indicate stability .
  • Spectroscopy : 1H^1H-NMR (δ 7.2–8.5 ppm for aromatic protons) and FT-IR (amide I band at ~1650 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50_{50} values <10 µM suggest high potency .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Compare selectivity via healthy cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) across derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). Focus on triazole/pyrroloquinoxaline moieties’ hydrogen bonding with active sites .
  • QSAR Analysis : Corporate substituent effects (e.g., electron-withdrawing groups on phenyl rings) into regression models to predict bioactivity .
    • Case Study : Fluorine substituents () enhance metabolic stability but may reduce solubility—balance via logP calculations (ChemAxon) .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodology :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproducts .
  • DoE Optimization : Apply Taguchi methods to variables (temperature, stoichiometry). For example, excess acetamide (1.2 eq.) improves coupling efficiency .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomes) and bioavailability (IV vs. oral administration). Low AUC values may explain in vivo inefficacy .
  • Metabolite Identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites that alter activity .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50} and Hill coefficients. Bootstrap resampling (1000 iterations) quantifies confidence intervals .
  • ANOVA with Tukey’s Test : Compare means across treatment groups (e.g., derivative analogs) to identify significant differences (p < 0.05) .

Q. How to design a robust SAR study for optimizing selectivity against off-target proteins?

  • Methodology :

  • Panel Screening : Test against structurally related enzymes (e.g., kinase family members) to identify selectivity cliffs .
  • Alanine Scanning Mutagenesis : Map critical binding residues on target proteins via site-directed mutagenesis .

Conflict Resolution in Research Findings

Q. How to address discrepancies in reported IC50_{50} values across laboratories?

  • Root Cause Analysis :

  • Assay Conditions : Variability in ATP concentrations (kinase assays) or serum content (cell-based assays) skews results. Standardize protocols (e.g., 10 µM ATP, 10% FBS) .
  • Compound Integrity : Verify batch purity via HPLC and NMR before testing. Degradation products (e.g., hydrolyzed amide) may confound data .

Tables for Key Data

Property Value/Range Technique Reference
Melting Point215–220°CDSC
logP (Predicted)3.2 ± 0.3ChemAxon
Aqueous Solubility (25°C)12 µg/mLShake-flask + HPLC
Plasma Protein Binding89% (Human)Equilibrium Dialysis

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